![molecular formula C10H6ClFN2O B1442365 2-Chloro-6-(3-fluorophenoxy)pyrazine CAS No. 894416-95-6](/img/structure/B1442365.png)
2-Chloro-6-(3-fluorophenoxy)pyrazine
Overview
Description
“2-Chloro-6-(3-fluorophenoxy)pyrazine” is a chemical compound with the molecular formula C10H6ClFN2O . It has an average mass of 224.619 Da and a monoisotopic mass of 224.015274 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(3-fluorophenoxy)pyrazine” consists of a pyrazine ring (a six-membered ring with two nitrogen atoms) substituted with a chloro group at one position and a fluorophenoxy group at another .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 2-Chloro-6-(3-fluorophenoxy)pyrazine and its derivatives are synthesized using various methods. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a related compound, is synthesized from 2,3-dichloropyrazine through substitution and ring buckling reactions, demonstrating the versatility in synthesizing pyrazine derivatives (Zhang et al., 2019).
Structural Studies : Pyrazine derivatives like 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been characterized using NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction. This highlights the importance of detailed structural analysis in the study of pyrazine derivatives (Sallam et al., 2021).
Biological and Chemical Properties
Photophysical Properties : Research on push–pull pyrazine fluorophores explores the optical absorption and emission properties of these compounds, indicating potential applications in fields like photonics and molecular electronics (Hoffert et al., 2017).
Antimicrobial Activity : Pyrazine derivatives, such as those containing azetidin-2-one, have been shown to exhibit significant antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Shailesh et al., 2012).
DNA Binding and Cytotoxicity : Chlorohydrazinopyrazine, a pyrazine derivative, exhibits high affinity for DNA and non-toxicity towards human dermal keratinocytes, suggesting its potential in clinical applications (Mech-Warda et al., 2022).
Antitumor Agents : Novel pyrazine sorafenib analogs have been studied for their antitumor properties, with some compounds showing strong antiproliferative activity, suggesting their use in cancer treatment (Džolić et al., 2016).
Anticancer Activity : Certain fluorinated pyrazine derivatives have been tested for their anticancer activity, showing effectiveness against various cancer cell lines at low concentrations (Hammam et al., 2005).
Tuberculostatic Activity : 2-chloro-3-cyanopyrazine, a related compound, has been used to synthesize pyrazine derivatives with potential tuberculostatic activity (Foks et al., 2005).
Other Applications
Polymer Synthesis : Pyrazine-based oligomeric phthalonitrile resins have been synthesized for applications in high-performance polymers, demonstrating the compound's versatility in materials science (Liu et al., 2019).
Optoelectronic Materials : Pyrazine derivatives have been explored for their potential in organic optoelectronic materials, showcasing the compound's application in advanced technology sectors (Meti et al., 2017).
Mechanism of Action
The mechanism of action of “2-Chloro-6-(3-fluorophenoxy)pyrazine” is not clearly recognized . Pyrrolopyrazine derivatives, which include a similar pyrazine ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(3-fluorophenoxy)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-3-1-2-7(12)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYUIDWIBADAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704858 | |
Record name | 2-Chloro-6-(3-fluorophenoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
894416-95-6 | |
Record name | 2-Chloro-6-(3-fluorophenoxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.